molecular formula C4H11NO3 B579900 O-[(2-Methoxyethoxy)methyl]hydroxylamine CAS No. 113952-50-4

O-[(2-Methoxyethoxy)methyl]hydroxylamine

Cat. No.: B579900
CAS No.: 113952-50-4
M. Wt: 121.136
InChI Key: FHIWQYDAJYQEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“O-[(2-Methoxyethoxy)methyl]hydroxylamine” is a substituent used in the synthesis of Roxithromycin, an semisynthetic erythromycin derivative used as an antibacterial . It has a molecular weight of 121.14 and a molecular formula of C4H11NO3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the canonical SMILES notation: COCCOCON . The InChI representation is InChI=1S/C4H11NO3/c1-6-2-3-7-4-8-5/h2-5H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a colourless oil . It has a topological polar surface area of 53.7Ų and a complexity of 42.3 . It is soluble in Chloroform, DCM, and Methanol .

Properties

IUPAC Name

O-(2-methoxyethoxymethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c1-6-2-3-7-4-8-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIWQYDAJYQEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732147
Record name O-[(2-Methoxyethoxy)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113952-50-4
Record name O-[(2-Methoxyethoxy)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.